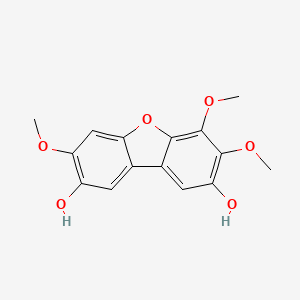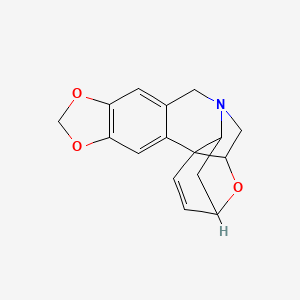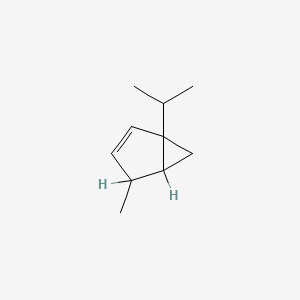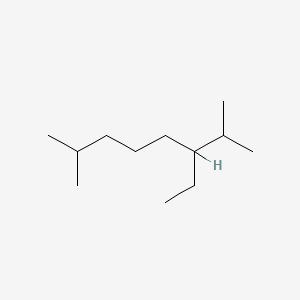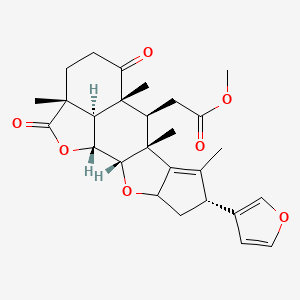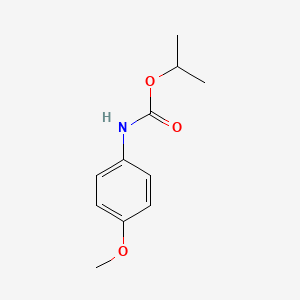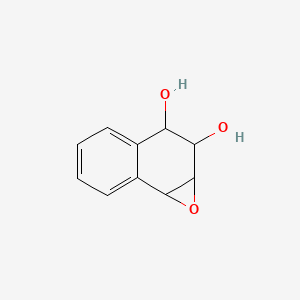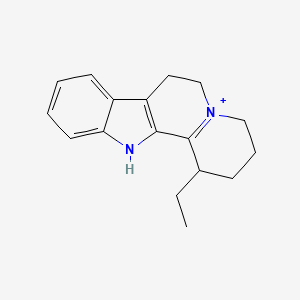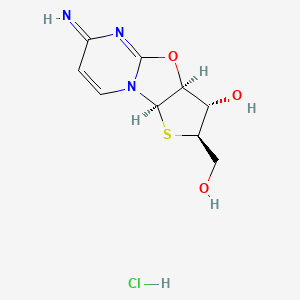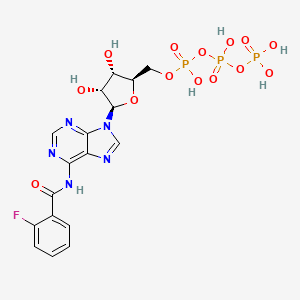
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea is an aromatic ether and a C-nitro compound.
Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
Research by T. Yokoyama (2015) explored the acidolysis of β-O-4-type lignin model compounds, revealing distinct mechanisms based on the presence of a γ-hydroxymethyl group. This study contributes to understanding the chemical behavior and applications of related compounds in lignin degradation processes.
Urea Biosensors for Detecting Urea Concentration
In a comprehensive review by S. Botewad et al. (2021), the recent advances in urea biosensors were detailed, highlighting their significance in detecting urea concentration across various fields like healthcare and agriculture.
Utility of Photosensitive Protecting Groups
The work by B. Amit et al. (1974) reviewed the application of photosensitive protecting groups, including compounds related to 1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea, in synthetic chemistry, highlighting their potential and developmental stage during the time of study.
Applications of Urea in Drug Design
The review by A. Jagtap et al. (2017) focused on the role of urea in drug design, emphasizing its unique hydrogen bonding capabilities and its incorporation in various bioactive molecules for modulating key drug properties.
Urea as a Hydrogen Carrier for Sustainable Energy
A. Rollinson et al. (2011) provided insights into the suitability of urea as a hydrogen carrier for fuel cells, considering its non-toxicity, stability, and ease of transport and storage, along with its potential to contribute to sustainable energy solutions.
Synthesis of Organic Carbonates from Alcoholysis of Urea
The review by K. Shukla & V. Srivastava (2017) discussed the synthesis of organic carbonates from the alcoholysis of urea, emphasizing its significance in producing green compounds with wide industrial applications, such as in the synthesis of monomers, polymers, and fuel additives.
properties
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea |
|---|---|
Molecular Formula |
C16H17N3O6 |
Molecular Weight |
347.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O6/c1-23-13-7-5-11(19(21)22)9-12(13)18-16(20)17-10-4-6-14(24-2)15(8-10)25-3/h4-9H,1-3H3,(H2,17,18,20) |
InChI Key |
DQPSJZHROBMDGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)OC)OC |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



